molecular formula C4H2N2O5 B1621004 1,2,5-Oxadiazole-3,4-dicarboxylic acid CAS No. 48113-77-5

1,2,5-Oxadiazole-3,4-dicarboxylic acid

Cat. No. B1621004
CAS RN: 48113-77-5
M. Wt: 158.07 g/mol
InChI Key: DVGGYXXTNYZERM-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarboxylic acid is a chemical compound with the molecular formula C4H2N2O5 . It has an average mass of 158.069 Da and a monoisotopic mass of 157.996368 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with two nitrogen atoms and one oxygen atom . The detailed structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

1,2,5-Oxadiazole derivatives have been the subject of extensive research due to their potential applications in various fields. For instance, the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles demonstrates the chemical versatility of these compounds (Potkin et al., 2012). Furthermore, rapid and efficient synthesis methods using polymer-supported reagents under microwave heating have been developed for 1,2,4-oxadiazoles, indicating the ease of generating various oxadiazole derivatives (Wang et al., 2005).

Biological Activity

Oxadiazoles are recognized for their potential biological activity. A study on hydroxy-1,2,5-oxadiazolyl compounds, analogues of gamma-aminobutyric acid (GABA), showed these compounds to be partial agonists at GABA receptors, highlighting the bioisosteric properties of the oxadiazole ring (Lolli et al., 2006). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid and their subsequent biological activity evaluation underline the significance of oxadiazoles in medicinal chemistry (Rao et al., 2019).

Pharmaceutical and Material Chemistry

The 1,2,4-oxadiazole motif is a popular building block in pharmaceutical research due to its structural diversity and potential for high yields in synthesis processes (Tarasenko et al., 2017). The creation of a library of synthesizable drug-like 3,5-disubstituted 1,2,4-oxadiazoles further demonstrates the compound's applicability in drug discovery (Tolmachev et al., 2016).

Optoelectronic Applications

The synthesis of symmetrical thiophene-based 2,5-disubstituted 1,3,4-oxadiazoles and their good fluorescent properties highlight the potential use of oxadiazole derivatives in optoelectronics, particularly for OLED applications (Panchamukhi et al., 2011).

Biochemical Analysis

Biochemical Properties

1,2,5-Oxadiazole-3,4-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to enhance synaptic plasticity and improve cognitive function by modulating cholinergic signaling pathways. In cancer cells, this compound has demonstrated antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins involved in oxidative stress response, thereby stabilizing their structure and enhancing their activity. This compound also affects gene expression by modulating the activity of transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of cognitive function and sustained antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in rodents. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound modulates the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it modulates mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins .

properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGYXXTNYZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362892
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

48113-77-5
Record name 1,2,5-oxadiazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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